Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate
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Overview
Description
Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate is an organic compound with the molecular formula C14H17BrO5. It is characterized by the presence of multiple functional groups, including an ester, an aldehyde, and an ether. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate typically involves the reaction of 2-bromo-6-ethoxy-4-formylphenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydroxide).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products
Substitution: Ethyl 2-(2-substituted-6-ethoxy-4-formylphenoxy)propanoate.
Oxidation: Ethyl 2-(2-bromo-6-ethoxy-4-carboxyphenoxy)propanoate.
Reduction: Ethyl 2-(2-bromo-6-ethoxy-4-hydroxymethylphenoxy)propanoate.
Scientific Research Applications
Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate depends on its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The aldehyde group is particularly reactive and can form Schiff bases with amines, which can further undergo various chemical transformations.
Comparison with Similar Compounds
Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate can be compared with similar compounds such as:
Ethyl 2-(2-bromo-4-formylphenoxy)propanoate: Lacks the ethoxy group, which may affect its reactivity and biological activity.
Ethyl 2-(2-bromo-6-ethoxyphenoxy)propanoate: Lacks the formyl group, which may reduce its ability to form Schiff bases.
Ethyl 2-(2-bromo-6-ethoxy-4-methylphenoxy)propanoate: Contains a methyl group instead of a formyl group, which may alter its chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO5/c1-4-18-12-7-10(8-16)6-11(15)13(12)20-9(3)14(17)19-5-2/h6-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWNVZAPLXKIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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